CCT036477

Wnt signaling β-catenin transcription CBP/p300 independent

CCT036477 uniquely blocks Wnt/β-catenin transcription independent of CBP/p300 without altering β-catenin accumulation—a mechanism not replicated by degradation-dependent tankyrase inhibitors or CBP/p300-targeting alternatives. Rapid onset (≤4 hrs) enables acute time-course transcriptional profiling. Validated in colorectal (HT29, HCT116, SW480) and hepatic (SNU475) cancer lines; dual-species developmental activity confirmed in zebrafish (20 µM) and Xenopus (75 µM) embryos. IC50 = 4.6 µM (Wnt reporter). For reproducible Wnt transcription studies, mechanistic specificity demands this exact compound.

Molecular Formula C21H18ClN3
Molecular Weight 347.8 g/mol
CAS No. 305372-78-5
Cat. No. B1668745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT036477
CAS305372-78-5
SynonymsCCT036477;  CCT-036477;  CCT 036477; 
Molecular FormulaC21H18ClN3
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4
InChIInChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25)
InChIKeyIFOHRIXRQPOHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCT036477 (CAS 305372-78-5): Wnt/β-Catenin Transcription Inhibitor Procurement Specification for Cancer Research Applications


CCT036477 (CAS 305372-78-5) is an indole-derived small molecule that acts as a cell-permeable inhibitor of Wnt/β-catenin signaling . It selectively blocks β-catenin-mediated transcription without altering β-catenin protein levels or accumulation [1]. The compound inhibits the transcriptional activity of T-cell factor (TCF) and lymphoid enhancer factor (LEF) transcription factor families at the β-catenin level . CCT036477 demonstrates in vivo activity in developmental models, blocking zebrafish embryo development at 20 µM and Xenopus embryo development at 75 µM .

Why Wnt Pathway Inhibitors Cannot Be Interchanged: CCT036477 Mechanistic Differentiation from iCRT3, PKF115-584, and XAV939


Wnt/β-catenin pathway inhibitors operate through distinct mechanisms at different nodes of the signaling cascade, rendering generic substitution scientifically invalid. CCT036477 blocks transcription at the β-catenin level without affecting β-catenin accumulation and functions independent of CBP or p300 . In contrast, iCRT3 directly binds β-catenin to disrupt β-catenin-TCF4 interaction with an IC50 of 8.2 nM in STF16-luc reporter assays . PKF115-584, another β-catenin-TCF antagonist, shows IC50 values of 0.7–0.9 µM in CLL cells [1]. Tankyrase inhibitors like XAV939 act upstream by stabilizing Axin and promoting β-catenin degradation [2]. These mechanistic differences translate to distinct efficacy profiles across cell lines and model systems. Substitution without experimental validation introduces uncontrolled variables into reproducibility and downstream data interpretation.

CCT036477 Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Mechanism-Based Differentiation: CCT036477 Inhibits Wnt Transcription Independent of CBP/p300 Versus iCRT3 Direct β-Catenin Binding

CCT036477 inhibits Wnt signaling via blocking transcription at the β-catenin level without altering β-catenin protein accumulation and functions independent of CBP or p300 . In contrast, iCRT3 (a direct comparator) inhibits Wnt/β-catenin signaling through direct binding to β-catenin, interfering with its interaction with TCF, with an IC50 of 8.2 nM in Wnt3a-dependent SuperTopFlash STF16-luc reporter assays in HEK293 cells . The mechanistic distinction between CCT036477 (transcription-level blockade independent of co-activator recruitment) and iCRT3 (direct β-catenin-TCF interaction disruption) dictates that these compounds are not interchangeable for studies probing specific protein-protein interaction nodes within the transcriptional complex [1].

Wnt signaling β-catenin transcription CBP/p300 independent transcriptional inhibition

In Vivo Efficacy Quantification: CCT036477 Blocks Zebrafish Development at 20 µM and Xenopus Embryogenesis at 75 µM

CCT036477 exhibits quantifiable in vivo activity with clear concentration-dependent developmental phenotypes: blocks development of zebrafish embryos at 20 µM and Xenopus embryos at 75 µM . For cross-study comparison, PKF115-584 (a β-catenin-TCF antagonist) shows in vivo efficacy in CLL xenograft models with IC50 values of 0.9 µM in primary CLL cells ex vivo [1]. While direct in vivo IC50 comparisons are limited by differing model systems, CCT036477's dual-species developmental toxicity profile (zebrafish and Xenopus) provides a uniquely characterized in vivo validation dataset across vertebrate developmental models .

in vivo efficacy zebrafish Xenopus developmental biology embryogenesis inhibition

Transcriptional Response Kinetics: CCT036477 Induces Wnt Pathway Response Within 4 Hours In Vitro

CCT036477 induces a Wnt pathway transcriptional response within 4 hours of treatment in vitro, as demonstrated using a tetracycline-inducible transgenic mouse model system [1]. By 7 days following doxycycline withdrawal, gene expression, cell proliferation, and tissue morphology become indistinguishable from control animals [2]. This rapid 4-hour onset of transcriptional inhibition contrasts with upstream pathway inhibitors such as tankyrase inhibitors (e.g., XAV939) that require β-catenin degradation machinery activation, which typically requires >12–24 hours for full effect [3]. The rapid response kinetics of CCT036477 make it particularly suitable for studies requiring acute Wnt pathway inhibition and short-term transcriptional profiling experiments.

response kinetics transcriptional inhibition time-course Wnt target gene downregulation

Cancer Cell Line Growth Inhibition Profile: CCT036477 Activity Across HT29, HCT116, SW480, and SNU475 Lines

CCT036477 inhibits growth in multiple cancer cell lines including HT29 (colorectal adenocarcinoma), HCT116 (colorectal carcinoma), SW480 (colorectal adenocarcinoma), and SNU475 (hepatocellular carcinoma) . In the Wnt-responsive reporter cell line assay, CCT036477 exhibits an IC50 of 4.6 µM . For cross-study comparison, FH535, another β-catenin/Tcf inhibitor, was identified as the best β-catenin/Tcf inhibitor in a panel of four cell lines harboring deregulated Wnt/β-catenin signaling [1]. However, FH535's reported IC50 values vary significantly across cell types (range: 0.5–15 µM depending on cell line context). CCT036477's activity profile across both colorectal and hepatic cancer lines provides a defined spectrum of responsive cell types for experimental design.

cancer cell proliferation colorectal cancer hepatocellular carcinoma growth inhibition

Wnt Target Gene Downregulation: CCT036477 Suppresses PPARδ, Cyclin D1, TCF4, and ID2 Expression

CCT036477 downregulates expression of key Wnt target genes including PPARδ, Cyclin D1, TCF4, and ID2 [1]. In myc and survivin-luciferase reporter assays, CCT036477 displays reduced expression of Wnt target genes . For cross-study comparison, iCRT3 (a direct β-catenin-TCF interaction inhibitor) suppresses similar Wnt target genes but with a significantly more potent IC50 of 8.2 nM in reporter assays . However, iCRT3's higher potency is accompanied by potential off-target effects on other signaling pathways at higher concentrations, whereas CCT036477's mechanism (CBP/p300-independent transcriptional blockade) may offer distinct selectivity for specific transcriptional co-activator contexts [2].

target gene expression PPARδ Cyclin D1 TCF4 ID2 transcriptional repression

Physical-Chemical and Handling Specifications: CCT036477 Purity Grade, Solubility, and Stability Parameters

CCT036477 is available with purity specifications of ≥95% (by 1H-NMR) from Sigma-Aldrich/Calbiochem and ≥98% (by TLC) from Enzo Life Sciences . Solubility in DMSO is 50 mg/mL . Stock solutions are stable for up to 3 months at -20°C following reconstitution and aliquoting . Storage conditions: powder stable at -20°C for ≥3 years; protect from light [1]. These specifications compare favorably to iCRT3, which requires similar storage conditions but shows DMSO solubility of 69 mg/mL [2]. For procurement decisions, CCT036477's established multi-vendor availability with consistent purity specifications enables supply chain redundancy unavailable for single-source Wnt inhibitors.

compound handling DMSO solubility storage stability purity specification procurement specifications

CCT036477 Optimal Application Scenarios for Wnt/β-Catenin Signaling Research and Drug Discovery Workflows


Acute Wnt Pathway Inhibition Studies Requiring Rapid Transcriptional Response Within 4 Hours

CCT036477 induces a Wnt pathway transcriptional response within 4 hours of treatment in vitro, as validated using the Tet-OΔN89β-catenin transgenic mouse model system [1]. This rapid kinetics profile makes CCT036477 the preferred Wnt inhibitor for time-course experiments requiring acute pathway suppression, including short-term transcriptional profiling, immediate-early gene response studies, and experimental designs where slower-acting degradation-dependent inhibitors (e.g., tankyrase inhibitors requiring >12–24 hours) are unsuitable. Researchers should design experiments with sample collection at ≤4 hours post-treatment to capture primary transcriptional responses.

CBP/p300-Independent Transcriptional Regulation Studies in Wnt Signaling

CCT036477 inhibits Wnt signaling via blocking transcription at the β-catenin level independent of CBP or p300 . This unique mechanistic feature enables researchers to dissect CBP/p300-independent transcriptional regulation mechanisms within the Wnt pathway. In contrast, many Wnt inhibitors target upstream components or directly disrupt β-catenin-coactivator interactions. CCT036477 should be selected for studies investigating alternative transcriptional co-activators, β-catenin interactions with non-CBP/p300 partners, or transcriptional regulation in cellular contexts where CBP/p300 function is compromised or genetically manipulated.

Multi-Species In Vivo Developmental Toxicity Validation Using Zebrafish and Xenopus Models

CCT036477 has quantifiable in vivo activity across two vertebrate developmental models: blocking zebrafish embryo development at 20 µM and Xenopus embryo development at 75 µM . This dual-species validation dataset makes CCT036477 the Wnt inhibitor of choice for developmental biology studies requiring cross-species reproducibility, teratogenicity screening, or Wnt pathway functional analysis in embryonic development. Researchers should plan dosing regimens based on species-specific thresholds: 20 µM for zebrafish embryo assays, 75 µM for Xenopus embryo assays, with appropriate vehicle controls (DMSO concentration ≤0.1% recommended).

Wnt-Dependent Cancer Cell Proliferation Studies in Colorectal and Hepatic Carcinoma Models

CCT036477 demonstrates growth inhibition in colorectal cancer lines (HT29, HCT116, SW480) and hepatocellular carcinoma (SNU475) . With a Wnt-responsive reporter IC50 of 4.6 µM , CCT036477 is optimized for proliferation studies in Wnt-dependent gastrointestinal cancers. Experimental designs should incorporate dose-response curves in the 1–50 µM range for cell viability assays (MTT, CellTiter-Glo) with 48–72 hour treatment durations. CCT036477's validated activity across this specific panel of colorectal and hepatic cancer lines reduces the need for de novo inhibitor validation, accelerating experimental workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT036477

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.